Reactivity Divergence in Cross-Coupling: A Comparison of Bromoanthraquinone Regioisomers
The reactivity of bromoanthraquinones in key transformations like the Suzuki-Miyaura coupling is not uniform. The 2,6-dibromo isomer undergoes efficient coupling due to steric accessibility, whereas the 2,3-isomer (and by inference, the sterically similar 1,2-isomer) requires harsher reaction conditions [1]. This difference in activation barrier means that the 1,2-isomer is not a direct drop-in replacement for the more common 2,6-isomer in synthetic protocols.
| Evidence Dimension | Relative Reactivity in Suzuki Coupling |
|---|---|
| Target Compound Data | Lower (requires harsher conditions) |
| Comparator Or Baseline | 2,6-Dibromoanthraquinone: High (efficient coupling) |
| Quantified Difference | Qualitative difference; requires distinct reaction optimization. |
| Conditions | Suzuki-Miyaura cross-coupling conditions. |
Why This Matters
This difference dictates that procurement and synthetic planning must be isomer-specific; assuming interchangeability will lead to failed or low-yielding reactions.
- [1] NBInno. (2025). The Synthesis and Chemical Reactivity of 2,6-Dibromoanthraquinone. View Source
